

# Molecular weight and formula of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Cat. No.: B1589756

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An In-depth Technical Guide to **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**: Properties, Synthesis, and Applications in Drug Discovery

## Introduction

The benzofuran scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.<sup>[1][2]</sup> Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, plausible synthetic routes with mechanistic rationale, analytical validation protocols, and its potential as a versatile building block in the synthesis of novel therapeutic agents.

## Part 1: Physicochemical Characterization

**Methyl 2-(7-hydroxybenzofuran-3-yl)acetate** is a solid organic compound whose structural features—a planar benzofuran ring system, a phenolic hydroxyl group, and a methyl ester moiety—make it a valuable precursor for further chemical modification. A summary of its key properties is presented below.

Table 1: Core Physicochemical Properties of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**

| Property           | Value                                          | Source(s) |
|--------------------|------------------------------------------------|-----------|
| Chemical Formula   | C <sub>11</sub> H <sub>10</sub> O <sub>4</sub> | [4]       |
| Molecular Weight   | 206.19 g/mol                                   | [4][5]    |
| CAS Number         | 181052-63-1                                    | [4]       |
| Appearance         | Solid                                          |           |
| Melting Point      | 48-50 °C                                       | [5]       |
| Purity (Typical)   | 96-97%                                         |           |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen)              | [5]       |
| Synonyms           | methyl (7-hydroxy-1-benzofuran-3-yl)acetate    |           |

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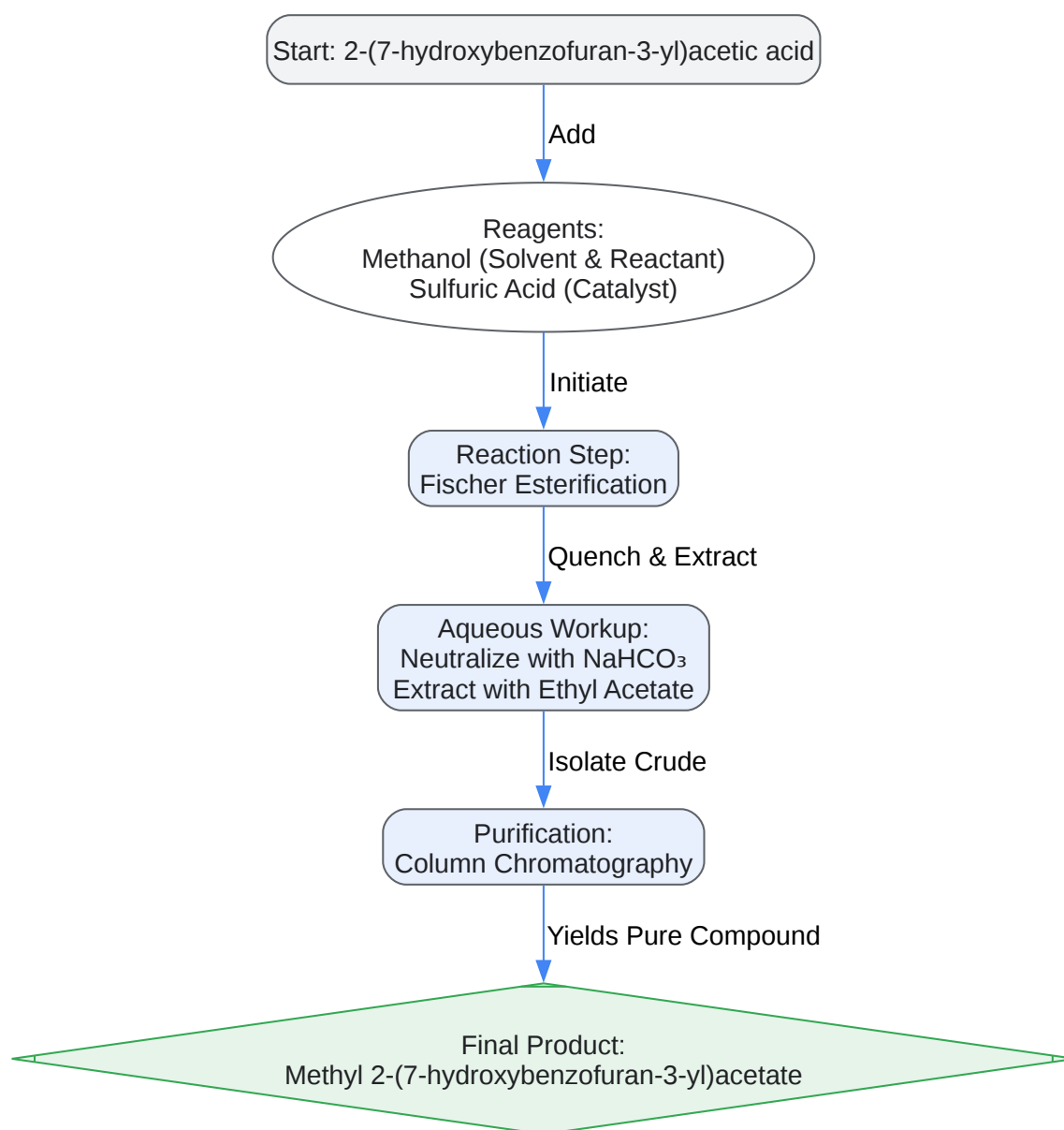
Caption: Chemical structure of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate**.

## Part 2: Synthesis and Mechanistic Insights

While specific synthesis routes for this exact isomer are not extensively detailed in readily available literature, a highly plausible and efficient method is the Fischer esterification of the parent carboxylic acid, 2-(7-hydroxybenzofuran-3-yl)acetic acid. This classic acid-catalyzed reaction is a cornerstone of organic synthesis for its reliability and simplicity.

### Proposed Synthetic Workflow

The synthesis involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.



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Caption: Proposed workflow for the synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar esterifications.<sup>[1][6]</sup>

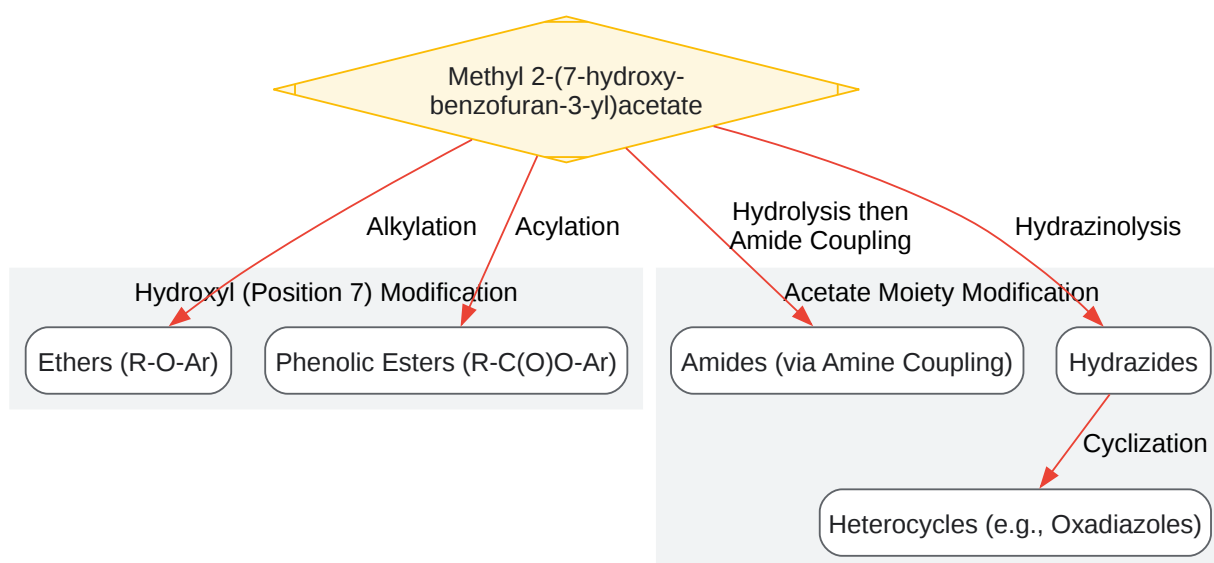
- **Reaction Setup:** To a solution of 2-(7-hydroxybenzofuran-3-yl)acetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
  - **Expert Insight:** Using methanol as the solvent drives the reaction equilibrium towards the product according to Le Châtelier's principle. The dropwise addition of a strong acid at low temperature is a critical safety measure to control the exothermic reaction.

- **Reaction Execution:** Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
  - **Trustworthiness Check:** The neutralization step is crucial to quench the acid catalyst and must be performed cautiously to manage  $\text{CO}_2$  evolution. The resulting mixture is then extracted with an organic solvent like ethyl acetate (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ester.

## Part 3: Applications in Drug Development

Benzofuran derivatives are of significant interest in drug discovery.[2] **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate** serves as a strategic starting material for generating a library of novel compounds for biological screening. Its two primary functional handles—the phenolic hydroxyl group and the methyl ester—are ripe for chemical modification.

- **Hydroxyl Group Modification:** The hydroxyl group can be alkylated, acylated, or used as a handle for introducing other functionalities via ether or ester linkages to explore Structure-Activity Relationships (SAR).
- **Ester Group Transformation:** The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can be converted to the corresponding hydrazide, a versatile intermediate for synthesizing various heterocyclic systems like oxadiazoles and pyrazoles, which are known to possess antimicrobial activities.[7]



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Caption: Diversification potential of the core molecule in drug discovery.

The development of novel antimicrobial and anticancer agents often relies on the strategic synthesis of compound libraries derived from such versatile scaffolds.[3][7] The systematic modification of **Methyl 2-(7-hydroxybenzofuran-3-yl)acetate** allows for a thorough exploration of the chemical space around the benzofuran core, increasing the probability of identifying potent and selective drug candidates.

## Conclusion

**Methyl 2-(7-hydroxybenzofuran-3-yl)acetate** is more than just a chemical compound; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and high potential for chemical diversification make it an invaluable asset for researchers dedicated to the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge required to confidently handle, synthesize, and strategically utilize this compound in advanced research programs.

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